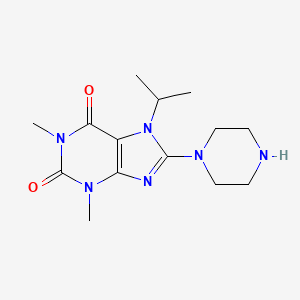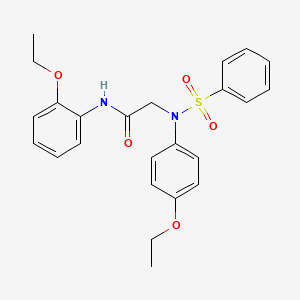![molecular formula C14H15NO2 B5836349 4-[(2-methoxybenzyl)amino]phenol](/img/structure/B5836349.png)
4-[(2-methoxybenzyl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-methoxybenzyl)amino]phenol, also known as MBAP, is a chemical compound used in scientific research for its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
4-[(2-methoxybenzyl)amino]phenol has been studied for its potential therapeutic properties in a variety of areas including cancer, neurodegenerative diseases, and inflammation. In cancer research, 4-[(2-methoxybenzyl)amino]phenol has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurodegenerative disease research, 4-[(2-methoxybenzyl)amino]phenol has been shown to protect neurons from damage caused by oxidative stress and inflammation. In inflammation research, 4-[(2-methoxybenzyl)amino]phenol has been shown to reduce the production of inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 4-[(2-methoxybenzyl)amino]phenol is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. 4-[(2-methoxybenzyl)amino]phenol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. 4-[(2-methoxybenzyl)amino]phenol has also been shown to activate the transcription factor Nrf2, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
4-[(2-methoxybenzyl)amino]phenol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, 4-[(2-methoxybenzyl)amino]phenol has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative disease research, 4-[(2-methoxybenzyl)amino]phenol has been shown to protect neurons from oxidative stress and inflammation. In inflammation research, 4-[(2-methoxybenzyl)amino]phenol has been shown to reduce the production of inflammatory cytokines and inhibit COX-2 activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[(2-methoxybenzyl)amino]phenol is its potential therapeutic properties in a variety of areas. Another advantage is its relatively simple synthesis method. One limitation of 4-[(2-methoxybenzyl)amino]phenol is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential toxicity at high doses, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for 4-[(2-methoxybenzyl)amino]phenol research. One direction is to explore its potential therapeutic properties in other areas such as cardiovascular disease and diabetes. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its effects. Additionally, the development of analogs with improved solubility and reduced toxicity could expand its potential use in vivo.
Synthesemethoden
4-[(2-methoxybenzyl)amino]phenol can be synthesized through a multi-step process starting with the reaction of 2-methoxybenzylamine and 4-nitrophenol. The resulting product is then reduced with sodium borohydride and the nitro group is replaced with an amino group. The final step involves the addition of a hydroxyl group to the aromatic ring using a palladium-catalyzed reaction.
Eigenschaften
IUPAC Name |
4-[(2-methoxyphenyl)methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-14-5-3-2-4-11(14)10-15-12-6-8-13(16)9-7-12/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCVADCYRJJTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5836283.png)




![1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(4-ethoxyphenyl)-4-imidazolidinone](/img/structure/B5836321.png)

![N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5836338.png)


![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)